An In-depth Technical Guide to 9-Methyl-1-phenazinol: Structure, Properties, and Scientific Context
An In-depth Technical Guide to 9-Methyl-1-phenazinol: Structure, Properties, and Scientific Context
This guide provides a detailed technical overview of 9-Methyl-1-phenazinol, a derivative of the phenazine heterocyclic system. Phenazines are a class of nitrogen-containing aromatic compounds produced by various microorganisms, notably bacteria of the genera Pseudomonas and Streptomyces. These compounds are of significant interest to researchers in drug discovery and agricultural science due to their diverse biological activities, which include antimicrobial, anticancer, and antiparasitic properties.[1] This document will delve into the chemical structure, molecular weight, and inferred methodologies for the synthesis and characterization of 9-Methyl-1-phenazinol, providing a foundational resource for scientists and professionals in the field.
Core Molecular Structure and Properties
9-Methyl-1-phenazinol is a derivative of the parent compound, 1-phenazinol. The core structure consists of a tricyclic system where two benzene rings are fused to a pyrazine ring. In 9-Methyl-1-phenazinol, a hydroxyl (-OH) group is substituted at the 1-position and a methyl (-CH3) group is at the 9-position of the phenazine nucleus.
The molecular formula of 9-Methyl-1-phenazinol is determined to be C₁₃H₁₀N₂O . Based on this, the molecular weight can be calculated with high precision.
| Property | Value | Source |
| IUPAC Name | 9-methylphenazin-1-ol | Inferred |
| Molecular Formula | C₁₃H₁₀N₂O | Inferred |
| Molecular Weight | 210.23 g/mol | Calculated |
| Exact Mass | 210.07931 g/mol | Calculated |
| Parent Compound | 1-Phenazinol (CID: 135412648) | [2] |
Below is a diagram illustrating the chemical structure of 9-Methyl-1-phenazinol.
Caption: Chemical structure of 9-Methyl-1-phenazinol.
Proposed Synthesis Pathway
An alternative strategy could be adapted from the synthesis of phenoxazines and other related heterocycles, which utilizes precursors like 4,5-difluoro-1,2-dinitrobenzene.[3]
Proposed Experimental Protocol: Condensation Reaction
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Reactant Preparation: Equimolar amounts of 4-methylbenzene-1,2-diamine and 3-aminobenzene-1,2-diol are dissolved in a suitable solvent, such as glacial acetic acid or ethanol.
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Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Oxidation: An oxidizing agent, such as air, nitrobenzene, or potassium permanganate, is introduced to facilitate the cyclization and aromatization to the phenazine core.
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Isolation and Purification: Upon completion, the reaction mixture is cooled, and the crude product is precipitated by pouring it into water. The solid is collected by filtration, washed, and then purified using column chromatography or recrystallization to yield pure 9-Methyl-1-phenazinol.
Caption: Proposed workflow for the synthesis of 9-Methyl-1-phenazinol.
Structural Elucidation and Characterization
The definitive structure of a synthesized compound is confirmed through a combination of spectroscopic techniques. For 9-Methyl-1-phenazinol, the following methods would be crucial for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 9-Methyl-1-phenazinol is expected to show signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the phenazine core. A distinct singlet for the methyl group protons would likely appear in the upfield region (around δ 2.5-3.0 ppm). The proton of the hydroxyl group may appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum would provide information on the number and types of carbon atoms. Aromatic carbons generally resonate in the δ 120-150 ppm range. The carbon bearing the hydroxyl group would be shifted downfield, and the methyl carbon would appear at a much higher field (δ 15-25 ppm).[4]
Predicted NMR Data for 9-Methyl-1-phenazinol
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 9.0 | 120 - 150 |
| -CH₃ | 2.5 - 3.0 | 15 - 25 |
| -OH | Variable (broad singlet) | N/A |
| Aromatic C-OH | N/A | 150 - 160 |
| Aromatic C-N | N/A | 140 - 150 |
Note: These are predicted values based on related structures and may vary depending on experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For 9-Methyl-1-phenazinol (C₁₃H₁₀N₂O), high-resolution mass spectrometry (HRMS) would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its exact mass (210.07931 Da). The fragmentation pattern would provide further structural information. For the parent compound, 1-phenazinol, a top peak at m/z 196 is observed, corresponding to its molecular weight.[2]
Infrared (IR) Spectroscopy
IR spectroscopy would help identify the functional groups present in the molecule. Key expected absorptions include:
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A broad O-H stretching band around 3200-3600 cm⁻¹ for the hydroxyl group.
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C-H stretching bands for the aromatic and methyl groups around 2850-3100 cm⁻¹.
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C=C and C=N stretching vibrations in the aromatic region of 1400-1600 cm⁻¹.
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A C-O stretching band around 1200-1300 cm⁻¹.
Biological Activity and Potential Applications
While direct studies on the biological activity of 9-Methyl-1-phenazinol are scarce, the broader class of phenazine derivatives is well-known for a wide range of biological effects.
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Antimicrobial Activity: Many phenazines exhibit potent antibacterial and antifungal properties.[1] This activity is often attributed to their ability to undergo redox cycling, leading to the production of reactive oxygen species (ROS) that are toxic to microbial cells. It is plausible that 9-Methyl-1-phenazinol would also possess some degree of antimicrobial activity.
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Anticancer Potential: Certain phenazine derivatives have been investigated for their anticancer properties.[1] These compounds can exert their effects through various mechanisms, including DNA intercalation and inhibition of topoisomerases. The specific substitution pattern on the phenazine core is a key determinant of its biological activity.
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Biocontrol Agents: Phenazine-producing bacteria are often used as biocontrol agents in agriculture to protect crops from fungal pathogens. The production of phenazines by these bacteria contributes to their ability to suppress the growth of plant pathogens.
Further research is required to determine the specific biological profile of 9-Methyl-1-phenazinol and to evaluate its potential for applications in medicine and agriculture.
Conclusion
9-Methyl-1-phenazinol is a structurally interesting derivative of the phenazine family. While direct experimental data for this specific compound is limited, its chemical properties, synthetic routes, and spectroscopic characteristics can be reasonably inferred from the extensive knowledge of related phenazine compounds. The diverse biological activities associated with the phenazine scaffold suggest that 9-Methyl-1-phenazinol may also possess valuable bioactive properties, warranting further investigation by the scientific community. This guide provides a foundational framework for researchers and drug development professionals to embark on the study of this and other novel phenazine derivatives.
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